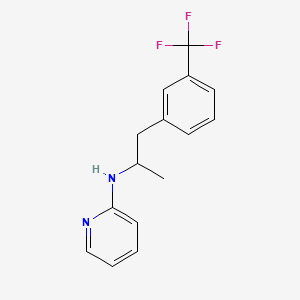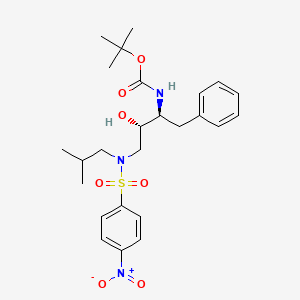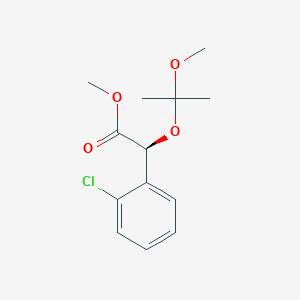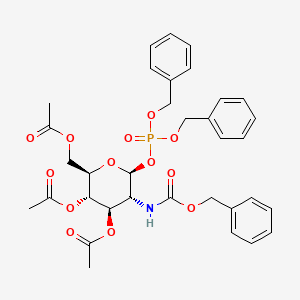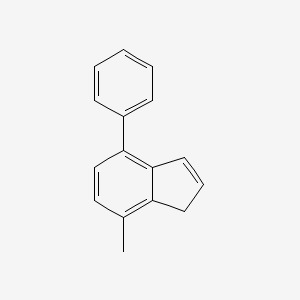
Me-Dfgal-gal-fgal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Me-Dfgal-gal-fgal typically involves the glycosylation of galactose derivatives. The process begins with the protection of hydroxyl groups on the galactose molecules to prevent unwanted reactions. The key step involves the introduction of fluorine atoms at specific positions on the galactose rings. This is achieved through the use of fluorinating agents under controlled conditions. The final step is the deprotection of the hydroxyl groups to yield the desired trisaccharide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality this compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Me-Dfgal-gal-fgal undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The fluorine atoms in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiols (R-SH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield galacturonic acid derivatives, while reduction can produce galactitol derivatives .
Wissenschaftliche Forschungsanwendungen
Me-Dfgal-gal-fgal has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex carbohydrates and glycosides.
Biology: The compound is used in studies of carbohydrate-protein interactions and as a probe for glycosylation processes.
Medicine: this compound is investigated for its potential as a diagnostic tool and in drug delivery systems.
Industry: It is used in the production of specialty chemicals and as an additive in various formulations
Wirkmechanismus
The mechanism of action of Me-Dfgal-gal-fgal involves its interaction with specific molecular targets, primarily enzymes involved in carbohydrate metabolism. The fluorine atoms in the compound enhance its binding affinity to these enzymes, thereby modulating their activity. This interaction can affect various biochemical pathways, including those related to energy production and cellular signaling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl O-(3-deoxy-3-fluoro-galactopyranosyl)(1-6)-O-galactopyranosyl(1-4)-O-glucopyranoside
- Methyl O-(3-deoxy-3-fluoro-galactopyranosyl)(1-6)-O-glucopyranosyl(1-4)-O-galactopyranoside
Uniqueness
Me-Dfgal-gal-fgal is unique due to the specific positioning of fluorine atoms on the galactose rings, which significantly alters its chemical properties and biological activity compared to other similar compounds. This uniqueness makes it a valuable tool in various research applications .
Eigenschaften
CAS-Nummer |
97462-02-7 |
|---|---|
Molekularformel |
C19H32F2O14 |
Molekulargewicht |
522.4 g/mol |
IUPAC-Name |
(2R,3R,4S,5R)-2-[[(2R,3S,4S,5S,6R)-4-fluoro-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-6-[[(2R,3S,4S,5S,6R)-4-fluoro-3,5-dihydroxy-6-methoxyoxan-2-yl]methoxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C19H32F2O14/c1-30-17-13(26)9(21)11(24)6(34-17)3-32-19-16(29)15(28)12(25)7(35-19)4-31-18-14(27)8(20)10(23)5(2-22)33-18/h5-19,22-29H,2-4H2,1H3/t5-,6-,7-,8+,9+,10+,11+,12+,13-,14-,15+,16-,17-,18-,19?/m1/s1 |
InChI-Schlüssel |
AIOFXJCEYHPDPG-YNYBLXBTSA-N |
Isomerische SMILES |
CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)COC2[C@@H]([C@H]([C@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)F)O)O)O)O)O)F)O |
Kanonische SMILES |
COC1C(C(C(C(O1)COC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)F)O)O)O)O)O)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


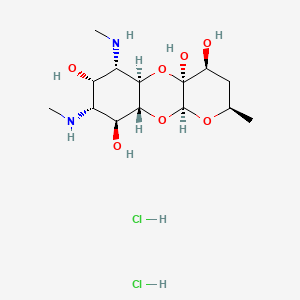

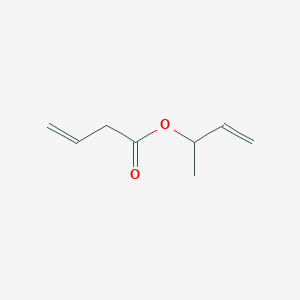
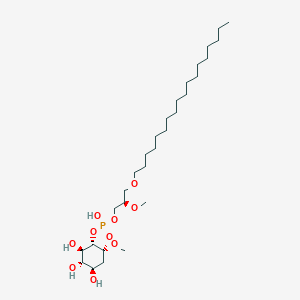
![Cadmium, [carbonato(2-)-|EO]-](/img/structure/B13415038.png)
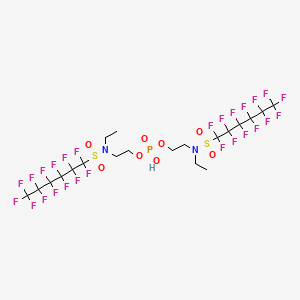
![tetrasodium;(3E)-5-amino-3-[[4-[4-[(2Z)-2-(8-amino-1-oxo-3,6-disulfonatonaphthalen-2-ylidene)hydrazinyl]phenyl]phenyl]hydrazinylidene]-4-oxonaphthalene-2,7-disulfonate](/img/structure/B13415051.png)
![3'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1'H,6'H-spiro[cyclopropane-1,5'-pyrrolo[1,2-b]pyrazole]](/img/structure/B13415057.png)
